![molecular formula C17H24N4O3 B4183317 4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B4183317.png)
4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide
Overview
Description
4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide is an organic compound that features a piperazine ring substituted with a cyclohexyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide typically involves the reaction of 4-nitroaniline with cyclohexyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-nitroaniline in a suitable solvent such as dichloromethane.
- Add cyclohexyl isocyanate to the solution.
- Introduce a base such as triethylamine to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Oxidation: Potassium permanganate, in an aqueous medium.
Major Products Formed
Reduction: 4-cyclohexyl-N-(4-aminophenyl)-1-piperazinecarboxamide.
Substitution: Various substituted piperazine derivatives.
Oxidation: Cyclohexanone derivatives.
Scientific Research Applications
4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules. The piperazine ring can act as a ligand for various receptors, modulating their activity. The cyclohexyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-N-(4-isopropylphenyl)aniline: Similar structure but with an isopropyl group instead of a nitro group.
4-cyclohexyl-N-(4-nitrophenyl)-1-piperazinecarbothioamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.
Uniqueness
4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-cyclohexyl-N-(4-nitrophenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-17(18-14-6-8-16(9-7-14)21(23)24)20-12-10-19(11-13-20)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNULYNASOKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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